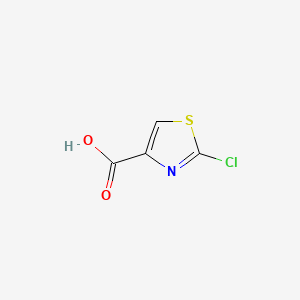

2-Chlorothiazole-4-carboxylic acid

Descripción

Significance of the Thiazole (B1198619) Heterocycle in Contemporary Chemical Science

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. chemimpex.com Its presence in a wide array of natural products and synthetic compounds underscores its biological importance. The thiazole nucleus is a key component of vitamin B1 (thiamine) and is found in numerous clinically approved drugs, demonstrating its versatility in interacting with biological targets. The development of derivatives from the thiazole core has led to compounds with a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties.

Historical Context and Evolution of Research on 2-Chlorothiazole-4-carboxylic Acid Scaffolds

The journey of thiazole chemistry began with the pioneering work on the synthesis of the thiazole ring itself. While specific historical milestones for this compound are not extensively documented in early literature, its development is intrinsically linked to the broader advancements in thiazole synthesis and functionalization.

The discovery and optimization of synthetic routes to create substituted thiazoles have been a continuous area of research. A patent filed in 2021 describes a multi-step synthesis for a derivative, 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester, starting from 2-(2-aminothiazole-4-yl) ethyl acetate. google.com This process involves diazotization, halogenation, reduction, and a carbonyl insertion reaction, highlighting the complex and evolving synthetic strategies employed to access functionalized thiazole scaffolds like this compound. These advancements have been crucial in making such compounds more accessible for research and industrial applications.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant and expanding, with a strong focus on its application as a versatile building block in the development of novel therapeutic agents and agrochemicals. chemimpex.com

Pharmaceutical Development:

Recent studies have highlighted the potential of 2-aminothiazole-4-carboxylic acids, close relatives of the title compound, as broad-spectrum inhibitors of metallo-β-lactamases (MBLs). nih.gov These enzymes confer bacterial resistance to a wide range of β-lactam antibiotics. Research published in 2023 demonstrated that these thiazole derivatives can effectively restore the activity of antibiotics like Meropenem against MBL-producing bacteria, offering a promising strategy to combat antimicrobial resistance. nih.gov

Another significant area of research is the development of kinase inhibitors for cancer therapy. Derivatives of 2-phenylthiazole-4-carboxylic acid have been identified as novel and potent inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in hyperuricemia and gout. nih.gov A 2019 study reported a lead compound from this class with significant XO inhibitory activity and a demonstrated hypouricemic effect in animal models. nih.gov

Furthermore, the structural motif of 2-arylthiazolidine-4-carboxylic acid amides, which can be derived from this compound, has been explored for its cytotoxic effects against prostate cancer cells. nih.gov

Agrochemical Applications:

Beyond pharmaceuticals, this compound and its derivatives are instrumental in the creation of modern agrochemicals. chemimpex.com They serve as key intermediates in the synthesis of novel herbicides and fungicides, contributing to improved crop protection and agricultural productivity.

Future Directions:

The future of this compound research appears bright, with several promising avenues for exploration. The continued development of novel synthetic methodologies will undoubtedly lead to a wider range of accessible derivatives with diverse functionalities. This will, in turn, fuel the discovery of new therapeutic agents targeting a broader spectrum of diseases. The fight against antimicrobial resistance remains a critical global challenge, and the development of next-generation MBL inhibitors based on the thiazole-4-carboxylic acid scaffold is a particularly exciting prospect. Moreover, the application of this compound in the design of more effective and environmentally benign agrochemicals will be crucial for ensuring global food security. The inherent versatility of the this compound scaffold ensures its continued importance in driving innovation across the chemical sciences.

An in-depth exploration of the advanced synthetic methodologies for this compound and its derivatives reveals a landscape of sophisticated chemical strategies. This versatile heterocyclic compound serves as a critical intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.com The synthesis and derivatization of this molecule rely on a foundation of classical heterocyclic chemistry, enhanced by modern techniques that offer greater efficiency, selectivity, and substrate scope.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYJJJQMZPCYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618250 | |

| Record name | 2-Chloro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-87-8 | |

| Record name | 2-Chloro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity and Pharmacological Relevance of 2 Chlorothiazole 4 Carboxylic Acid Derivatives

Antimicrobial Activities of 2-Chlorothiazole-4-carboxylic Acid Scaffolds

Derivatives of this compound have been a focal point of research for their antimicrobial properties, showing promise in combating various pathogens. chemimpex.com

Antibacterial Efficacy and Mechanisms of Action

Thiazole (B1198619) derivatives, including those related to this compound, have shown notable antibacterial activity. Some synthesized 2,4,5-trisubstituted thiazoles exhibit inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus. kau.edu.sa For instance, compounds with a 4-fluorophenyl substituent have demonstrated broad-spectrum antibacterial potential. kau.edu.sa The mechanism of action for some thiazolidinone-based hybrids is believed to involve the inhibition of bacterial topoisomerases. mdpi.com

Specifically, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net One such derivative showed inhibitory activity against the IMP-1 MBL with an IC50 of 34.7 µM. researchgate.net Further studies on these derivatives aim to enhance their efficacy against a broader spectrum of MBLs. researchgate.net

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 12f (R = 4-F-C6H4) | S. aureus | 25 | kau.edu.sa |

| 12f (R = 4-F-C6H4) | B. subtilis | 6.25 | kau.edu.sa |

| 12f (R = 4-F-C6H4) | B. Cereus | 50 | kau.edu.sa |

| 5a4 | S. aureus | 64 | mdpi.com |

| 5a7 | E. coli | 128 | mdpi.com |

Antifungal Activities, including CYP51 Inhibition

Derivatives of this compound have shown significant antifungal properties. chemimpex.com A series of (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives exhibited moderate to good antifungal activities against a variety of fungi. epa.gov For example, compound 13d from this series displayed excellent activity against seven types of fungi tested. epa.gov

The mechanism of antifungal action for many azole derivatives involves the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. cardiff.ac.uknih.gov Novel azole derivatives have been designed and synthesized to target CYP51 in Candida albicans, a common cause of fungal infections. nih.gov Both short and extended-chain derivatives have shown potent inhibitory activity against C. albicans strains, with some exhibiting minimum inhibitory concentrations (MIC) lower than the commercial antifungal fluconazole. nih.gov For instance, a short-chain derivative, 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide (5f), had an MIC of less than 0.03 μg/mL. nih.gov

**Table 2: Antifungal Activity of Selected Thiazole Derivatives against *Candida albicans***

| Compound ID | MIC (µg/mL) | Reference |

|---|---|---|

| 6d | >50 (50% less active than clotrimazole) | kau.edu.sa |

| 12f (R = 4-F-C6H4) | 25 | kau.edu.sa |

| T2, T3, T4 | 0.008–0.98 | nih.gov |

| 5f | <0.03 | nih.gov |

| 12c | 1 | nih.gov |

| Fluconazole (control) | 0.125 | nih.gov |

Antiviral and Antiprotozoal Research

Research into the antiviral potential of thiazole derivatives has yielded promising results. Thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the influenza neuraminidase enzyme. nih.gov One compound in this series, 4f, demonstrated an IC50 value of 0.14 μM against influenza A neuraminidase. nih.gov Furthermore, 2-aryl substituted thiazolidine-4-carboxylic acids have shown activity against Avian Influenza Virus (AIV) H9N2 and Infectious Bronchitis Virus (IBV). nih.gov

In the realm of antiprotozoal research, while direct studies on this compound derivatives are limited, the broader class of thiazolidines has been investigated. For instance, L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, has been shown to suppress the replication of Human Immunodeficiency Virus Type 1 (HIV-1) in lymphocytes and mononuclear phagocytes. nih.gov

Anticancer and Antitumor Potential of this compound Derivatives

The thiazole scaffold is a component of several anticancer drugs, and derivatives of this compound have been explored for their antitumor properties. kau.edu.sa A study involving 2,4,5-trisubstituted thiazoles found that several derivatives exhibited sensitivity against various cancer cell lines, including non-small cell lung cancer (Hop-92), ovarian cancer (IGROV1), and melanoma (SK-MEL-2). kau.edu.sa Compound 12f from this study, which contains a 4-fluorophenyl group, was identified as the most active anticancer agent with a broad spectrum of activity. kau.edu.sa

Other research has focused on synthesizing novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives and evaluating their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cell lines. mdpi.com Additionally, 2-phenylthiazole-4-carboxamide (B13865131) derivatives have been synthesized and tested against T47D (breast), Caco-2 (colorectal), and HT-29 (colon) human cancer cell lines, with some compounds showing good cytotoxic activity. nih.gov

Table 3: Anticancer Activity of Selected Thiazole Derivatives

| Compound ID | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 12f | Hop-92, IGROV1, SK-MEL-2 | Broad spectrum activity | kau.edu.sa |

| 8c | A-549, Bel7402, HCT-8 | 48% inhibition (cell line not specified) | mdpi.com |

| 3-fluoro analog | T47D, Caco-2, HT-29 | IC50 < 10 µg/mL | nih.gov |

| 13 | RPMI-8226 leukemia | GI50 = 0.08 µM | nih.gov |

Enzyme Inhibition Studies with this compound Derivatives

Beyond their antimicrobial and anticancer effects, derivatives of this compound have been investigated as inhibitors of specific enzymes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine. nih.gov Derivatives of 2-(substituted phenyl)thiazolidine-4-carboxylic acid have been designed and synthesized as novel tyrosinase inhibitors. nih.gov One such derivative, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g), showed a 66.47% inhibition of L-DOPA oxidase activity of mushroom tyrosinase at a concentration of 20 μM and was found to be a competitive inhibitor. nih.gov Another study synthesized (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384), which potently inhibited tyrosinase activity and melanin production in B16F10 melanoma cells. nih.gov

Table 4: Tyrosinase Inhibitory Activity of Selected Thiazolidine-4-carboxylic Acid Derivatives

| Compound ID | Inhibition | Concentration | Enzyme Source | Reference |

|---|---|---|---|---|

| 2g | 66.47% | 20 µM | Mushroom tyrosinase | nih.gov |

| MHY384 | Potent inhibitor | Not specified | B16F10 melanoma cells | nih.gov |

| 3c | IC50 = 16.5 ± 0.37 µM | Not specified | Mushroom tyrosinase | mdpi.com |

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.org Overactivity of this enzyme can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout. nih.govresearchgate.net Consequently, XO inhibitors are a key therapeutic strategy for managing hyperuricemia and gout. nih.govebi.ac.uk

Derivatives of thiazole-4-carboxylic acid have been extensively investigated as potential XO inhibitors, often designed as analogs of the established drug Febuxostat. nih.gov Research has focused on synthesizing novel compounds by modifying the thiazole ring and its substituents to enhance inhibitory potency and explore structure-activity relationships (SAR). ebi.ac.ukplos.org

In one study, a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were designed and synthesized. nih.gov By incorporating a methylene (B1212753) amine spacer, researchers aimed to facilitate hydrogen bonding within the active site of the XO enzyme. nih.gov Several of these compounds demonstrated potent XO inhibitory activity, with IC50 values in the micromolar range. nih.gov For instance, compounds 5j , 5k , and 5l showed significant inhibition with IC50 values of 3.6 µM, 8.1 µM, and 9.9 µM, respectively. nih.gov

Another approach involved replacing the thiazole ring of Febuxostat with other heterocyclic scaffolds, leading to the discovery of a potent inhibitor with a novel 2-phenylthiazole-4-carboxylic acid scaffold (IC50 = 48.6 nM). nih.govebi.ac.uk Further studies on substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives identified compounds with a fluoro group (5b , IC50 = 0.57 µM) and a chloro group (5c , IC50 = 0.91 µM) as having excellent XO inhibitory activity. researchgate.net Kinetic studies revealed that these compounds often act as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.netresearchgate.net

The following table summarizes the xanthine oxidase inhibitory activity of selected thiazole-4-carboxylic acid derivatives.

| Compound | Description | IC50 (µM) | Reference |

| 5j | 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivative | 3.6 | nih.gov |

| 5k | 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivative | 8.1 | nih.gov |

| 5l | 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivative | 9.9 | nih.gov |

| Compound 8 | 2-phenylthiazole-4-carboxylic acid scaffold | 0.0486 | nih.govebi.ac.uk |

| 5b | 2-benzamido-4-methylthiazole-5-carboxylic acid derivative (p-fluoro) | 0.57 | researchgate.net |

| 5c | 2-benzamido-4-methylthiazole-5-carboxylic acid derivative (p-chloro) | 0.91 | researchgate.net |

| 6k | Thiazolidine-2-thione derivative | 3.56 | plos.org |

Studies on Metabolic Pathways and Enzyme Interactions

The metabolic pathways and specific enzyme interactions of this compound derivatives are not extensively detailed in the literature. However, studies on structurally related thiazole and thiazolidine (B150603) compounds provide insights into their potential metabolic fate and enzymatic targets.

A closely related compound, L-2-oxothiazolidine-4-carboxylic acid (OTC), serves as a cysteine prodrug. nih.govnih.gov It is metabolized by the enzyme 5-oxoprolinase, which converts it to cysteine, a rate-limiting precursor for the synthesis of the crucial endogenous antioxidant, glutathione (B108866) (GSH). nih.gov This metabolic activation is central to its protective effects against oxidative stress. nih.govnih.gov The metabolism of OTC can be tracked to assess the body's capacity to synthesize GSH, particularly under conditions of increased oxidative demand. nih.gov

Beyond XO, thiazole-4-carboxylic acid derivatives have been shown to interact with other key enzymes. For example, 2-aminothiazole-4-carboxylic acids have been developed as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov Crystallographic studies have revealed that these inhibitors bind to the active sites of B1, B2, and B3 MBLs, mimicking the binding of hydrolyzed carbapenem (B1253116) antibiotics. nih.gov Similarly, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of IMP-1, a prevalent type of MBL. researchgate.net

Furthermore, the anti-inflammatory properties of thiazole derivatives are often linked to their interaction with cyclooxygenase (COX) enzymes. researchgate.netfrontiersin.org As detailed in the subsequent section, specific analogs have shown selective inhibition of COX-2, an enzyme induced during inflammation. researchgate.netfrontiersin.org This interaction involves binding to amino acid residues within the active site of the COX-2 enzyme, thereby blocking the synthesis of prostaglandins. frontiersin.org

Other Biological Applications of this compound Analogs

Anti-inflammatory and Analgesic Properties

Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases. researchgate.net A key mechanism in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for prostaglandin (B15479496) synthesis. frontiersin.org While COX-1 is constitutive, COX-2 is induced by inflammatory stimuli, making it a prime target for anti-inflammatory drugs. frontiersin.org

Several analogs of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic effects. researchgate.netnih.gov In one study, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and tested for their ability to inhibit COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes. researchgate.netfrontiersin.org The results showed that these compounds were potent and selective inhibitors of COX-2 over COX-1. researchgate.netfrontiersin.org Notably, compounds 5d and 5e from this series were identified as dominant and selective COX-2 inhibitors, with IC50 values of 0.76 µM and 9.01 µM for COX-2, and high selectivity indices. researchgate.net The analgesic activity of these compounds was also confirmed through in vivo studies, such as the hot plate method. researchgate.netfrontiersin.org

The anti-inflammatory activity of these thiazole derivatives is attributed to their ability to suppress the production of pro-inflammatory mediators by inhibiting key enzymes in the inflammatory cascade. frontiersin.org

The table below presents the in vitro anti-inflammatory activity of selected thiazole derivatives.

| Compound | Target Enzyme | IC50 (µM) | Standard Drug | Standard IC50 (µM) | Reference |

| 5d | COX-2 | 0.76 | Celecoxib (B62257) | 0.05 | researchgate.net |

| 5e | COX-2 | 9.01 | Celecoxib | 0.05 | researchgate.net |

| 5d | 5-LOX | 23.08 | Zileuton | 11.00 | researchgate.net |

| 5e | 5-LOX | 38.46 | Zileuton | 11.00 | researchgate.net |

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Thiazole derivatives have shown promise as antioxidant agents through various mechanisms.

Some thiazole-carboxylic acid derivatives that exhibit XO inhibitory activity also possess free radical scavenging properties. researchgate.netnih.gov For example, in a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids, compounds 5k , 5n , and 5p demonstrated moderate antioxidant activity in the DPPH free radical scavenging assay, with IC50 values of 15.3 µM, 17.6 µM, and 19.6 µM, respectively. nih.gov This dual activity is particularly beneficial, as the inhibition of XO itself reduces the production of ROS, a byproduct of its catalytic activity. researchgate.net

Furthermore, the related compound L-2-oxothiazolidine-4-carboxylic acid (OTC) exhibits potent antioxidant effects by acting as a cysteine precursor for glutathione (GSH) synthesis. nih.govnih.govarvojournals.org GSH is a major endogenous antioxidant that protects cells from oxidative damage. nih.gov By boosting cellular GSH levels, OTC can mitigate oxidative stress and inflammation, suggesting a therapeutic potential for diseases where these processes are critically involved. arvojournals.orgnih.gov Studies have shown that OTC can inhibit ROS production and protect cells from oxidant-induced damage. nih.govnih.gov

A synthesized catechol hydrazinyl-thiazole (CHT) derivative, containing a 3′,4′-dihydroxyphenyl moiety, also displayed very good antioxidant activity in several in vitro assays, including scavenging of ABTS•+ and DPPH• radicals. mdpi.com

| Compound | Assay | IC50 (µM) | Reference |

| 5k | DPPH Radical Scavenging | 15.3 | nih.gov |

| 5n | DPPH Radical Scavenging | 17.6 | nih.gov |

| 5p | DPPH Radical Scavenging | 19.6 | nih.gov |

Medicinal Chemistry and Drug Discovery Applications of 2 Chlorothiazole 4 Carboxylic Acid

2-Chlorothiazole-4-carboxylic Acid as a Key Pharmaceutical Intermediate

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. chemimpex.com Its unique chemical structure, featuring a reactive chlorine atom and a carboxylic acid group on a thiazole (B1198619) ring, makes it a valuable starting material for creating more complex pharmaceutical agents. chemimpex.com This compound is particularly significant in the development of drugs targeting bacterial infections. chemimpex.com

The thiazole nucleus is a core component of many important therapeutic agents. For instance, this compound and its derivatives are instrumental in synthesizing various pharmaceutical compounds. The process often involves modifying the carboxylic acid group and substituting the chlorine atom to introduce different functionalities, thereby creating a library of compounds for biological screening.

One of the key applications of this intermediate is in the synthesis of novel antibiotics. The thiazole ring is a known pharmacophore in several antimicrobial drugs. By using this compound as a scaffold, medicinal chemists can design and synthesize new derivatives with potential antibacterial and antifungal properties. chemimpex.com For example, it is a precursor in the synthesis of certain cephalosporins and other β-lactam antibiotics, where the thiazole moiety plays a critical role in the drug's mechanism of action.

Furthermore, this intermediate is used in the creation of compounds for treating non-infectious diseases. Its structural features allow for the development of enzyme inhibitors, receptor antagonists, and other targeted therapies. The versatility of this compound ensures its continued importance as a fundamental component in the drug discovery and development pipeline. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analyses have been crucial in optimizing their therapeutic potential. These studies typically involve synthesizing a series of analogs with systematic modifications to the core structure and evaluating their effects on a specific biological target.

In the context of antibacterial agents, SAR studies on thiazolidine (B150603) derivatives, which can be synthesized from thiazole precursors, have yielded significant insights. For example, research on 2-arylthiazolidine-4-carboxylic acid derivatives revealed that the addition of a tert-butoxycarbonyl group to the thiazolidine ring generally enhances antibacterial activity. nih.gov Specifically, the compound (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid demonstrated potent activity against Pseudomonas aeruginosa, with an IC50 value of 0.195 µg/mL, which was superior to control antibiotics like Penicillin G and Kanamycin B. nih.gov This highlights the importance of both the aryl substituent and the protecting group on the nitrogen atom in determining antibacterial potency. nih.gov

Similarly, in the development of metallo-β-lactamase (MBL) inhibitors, SAR studies on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been informative. researchgate.netnih.gov The discovery of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid as a novel inhibitor of the MBL IMP-1, with an IC50 of 5.5 µM, prompted further investigation. nih.gov Subsequent modifications to the 2-phenyl ring showed that substituents at this position could modulate inhibitory activity, although some changes, like adding a 2-OH group, resulted in a loss of activity. researchgate.net

For cholinesterase inhibitors, SAR studies of 1,3-thiazole derivatives have shown that N-methylation can have varied effects. academie-sciences.fr In one series of compounds, N-methylation of an amide derivative led to inhibitory activity against butyrylcholinesterase (BChE), whereas for amine derivatives, N-methylation drastically reduced activity. academie-sciences.fr This indicates that subtle changes in the molecule's structure can significantly impact its interaction with the target enzyme.

The table below summarizes key SAR findings for various derivatives.

| Compound Class | Modification | Effect on Activity | Target |

| 2-Arylthiazolidine-4-carboxylic acids | Addition of 3-tert-butoxycarbonyl group | Enhanced antibacterial activity nih.gov | Bacteria nih.gov |

| 2-Arylthiazolidine-4-carboxylic acids | (5-fluoro-2-hydroxyphenyl) at position 2 | Potent activity against P. aeruginosa nih.gov | P. aeruginosa nih.gov |

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Phenyl group at position 2 | Novel inhibitor of IMP-1 nih.gov | Metallo-β-lactamase (MBL) nih.gov |

| 1,3-Thiazole amides | N-methylation | Gained activity against BChE academie-sciences.fr | Butyrylcholinesterase (BChE) academie-sciences.fr |

| 1,3-Thiazole amines | N-methylation | Reduced activity against BChE academie-sciences.fr | Butyrylcholinesterase (BChE) academie-sciences.fr |

These examples underscore the power of SAR studies in guiding the optimization of lead compounds derived from the this compound scaffold to achieve desired biological activities.

Rational Drug Design Utilizing the this compound Scaffold

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. The this compound scaffold has proven to be a valuable starting point for such design strategies due to its chemical tractability and presence in various biologically active molecules. chemimpex.comresearchgate.net

A notable example of rational design is the development of broad-spectrum metallo-β-lactamase (MBL) inhibitors. nih.gov MBLs are enzymes that confer bacterial resistance to β-lactam antibiotics. Researchers designed 2-aminothiazole-4-carboxylic acids (AtCs) to mimic the binding features of hydrolyzed carbapenem (B1253116) antibiotics, which are known substrates for MBLs. nih.gov This "mimicry" strategy led to the creation of AtCs that showed potent inhibition against multiple classes of MBLs (B1, B2, and B3). nih.gov The design was validated by crystallographic studies, which confirmed that the AtCs bound to the active sites of these different MBLs in a manner similar to the natural substrate products. nih.gov This work provides a promising structural basis for developing new drugs to combat antibiotic resistance. nih.gov

Another application is in the design of xanthine (B1682287) oxidase (XO) inhibitors for the treatment of gout. nih.govebi.ac.uk Starting from the known XO inhibitor Febuxostat, which contains a thiazole ring, researchers explored replacing this core with other heterocycles. nih.govebi.ac.uk This led to the identification of a novel 2-phenylthiazole-4-carboxylic acid scaffold as a potent XO inhibitor, with one compound exhibiting an IC50 value of 48.6 nM. nih.govebi.ac.uk This discovery not only provided a new lead compound but also enhanced the understanding of the ligand-receptor interactions necessary for XO inhibition. nih.gov

The thiazole scaffold is also utilized in designing inhibitors for other enzymes, such as urease, which is implicated in infections by pathogens like Helicobacter pylori. researchgate.net By employing computational techniques and virtual screening of a large compound library, (4R)-thiazolidine carboxylic acid and its 2-substituted analogs were identified as potential urease inhibitors. researchgate.net The subsequent synthesis and in-vitro testing confirmed their activity, demonstrating the success of a computer-aided rational design approach. researchgate.net

Computational Drug Design and Molecular Docking Studies of this compound Ligands

Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery for predicting how a ligand will bind to a protein's active site. researchgate.netnih.gov For ligands derived from this compound, these studies have provided critical insights into their mechanism of action and have guided the synthesis of more potent and selective compounds. researchgate.netnih.gov

Molecular docking simulations have been extensively used to study thiazole derivatives as inhibitors of various enzymes. For instance, in the development of cyclooxygenase (COX) inhibitors, docking studies were performed on a series of thiazole carboxamide derivatives. nih.gov The results helped to rationalize the observed biological activities and selectivity for COX-2 over COX-1. The docking scores for these derivatives ranged from -5.49 to -6.58 for COX-2, indicating favorable binding energies. nih.gov

Similarly, in the pursuit of urease inhibitors, computational techniques were used to screen a database of 90,000 ligands, leading to the identification of (4R)-thiazolidine carboxylic acid analogs as promising candidates. researchgate.net Docking algorithms like Grid and FlexX were employed to predict the binding conformations and energies of these ligands within the urease active site. researchgate.net

Ligand-Protein Interactions and Binding Affinity

Molecular docking not only predicts binding poses but also elucidates the specific interactions between a ligand and the amino acid residues of a protein. nih.govnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and metal coordination, are crucial for binding affinity.

For thiazole-based metallo-β-lactamase (MBL) inhibitors, docking studies revealed that the carboxylic acid group of the ligand is essential for coordinating with the zinc ions in the enzyme's active site, a key interaction for inhibition. researchgate.netnih.govnih.gov Crystallographic analysis of 2-aminothiazole-4-carboxylic acids (AtCs) bound to various MBLs confirmed a common binding mode where the carboxylate group interacts with the active site zinc ions, mimicking the binding of hydrolyzed carbapenems. nih.gov

In the case of COX inhibitors derived from thiazole carboxamides, docking studies identified key hydrogen bonding and hydrophobic interactions within the active site of COX-2. nih.gov The docking scores, which are an estimation of binding affinity, correlated with the experimentally determined inhibitory activities. For example, the calculated docking scores for the synthesized compounds against COX-2 ranged from -5.49 to -6.58, while the score for the known drug celecoxib (B62257) was -11.28. nih.gov

The table below presents docking results for thiazole derivatives against different protein targets.

| Compound Class | Protein Target | Docking Score (Example) | Key Interactions |

| Thiazole Carboxamides | COX-2 | -6.58 nih.gov | Hydrogen bonding, hydrophobic interactions nih.gov |

| (4R)-Thiazolidine Carboxylic Acids | Urease | Not specified, but low Gibbs free energy indicated strong binding researchgate.net | Coordination with bimetallic nickel center via carboxylate oxygens researchgate.net |

| 2-Aminothiazole-4-carboxylic Acids | Metallo-β-lactamases (B1, B2, B3) | Not specified, but crystallographic data confirms binding nih.gov | Carboxylate group coordinates with active site zinc ions nih.govnih.gov |

These studies demonstrate the power of combining computational predictions with experimental validation to understand the molecular basis of ligand recognition and to guide the design of improved therapeutic agents.

Conformational Analysis and Pharmacophore Modeling

Conformational analysis and pharmacophore modeling are computational techniques that help define the three-dimensional arrangement of a molecule and the essential chemical features required for its biological activity.

Conformational analysis of thiazole derivatives is crucial because the flexibility of the molecule can influence how it fits into a protein's binding site. For instance, the orientation of substituents on the thiazole ring can dramatically affect activity.

Pharmacophore modeling takes this a step further by identifying the key features—such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups—and their spatial arrangement necessary for binding. This "pharmacophore" can then be used as a template to search for new, structurally diverse molecules with the potential for similar biological activity.

In the development of broad-spectrum MBL inhibitors, a key pharmacophore was identified by studying the binding of hydrolyzed carbapenem antibiotics to the enzyme. nih.gov The 2-aminothiazole-4-carboxylic acid (AtC) scaffold was designed to present the same essential features, namely the carboxylate group for zinc binding and other groups to mimic the carbapenem side chains. nih.gov The success of this approach, confirmed by crystallography, validates the pharmacophore model used in the design process. nih.gov

Similarly, for urease inhibitors, the pharmacophore model derived from docking studies highlighted the critical role of the two oxygen atoms of the carboxylic acid terminal in coordinating with the nickel center of the enzyme. researchgate.net The model showed that the precise positioning of these atoms was essential for high binding affinity. researchgate.net This information is invaluable for designing new inhibitors with optimized geometries for interacting with the enzyme's active site.

By defining the conformational requirements and key interaction points, these computational methods provide a powerful framework for the discovery and optimization of novel drug candidates based on the this compound structure.

Agrochemical Applications and Environmental Impact Research of 2 Chlorothiazole 4 Carboxylic Acid

Role in Pesticide and Herbicide Development

2-Chlorothiazole-4-carboxylic acid is a significant heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of agrochemicals. nih.gov Its unique molecular structure, featuring a reactive thiazole (B1198619) ring, makes it a valuable building block for the development of more complex molecules with pesticidal and herbicidal properties. The presence of both a chlorine atom and a carboxylic acid group provides two reactive sites for further chemical modifications, allowing for the creation of a diverse range of derivatives. nih.gov

The development of novel herbicides and pesticides often relies on the use of such versatile chemical scaffolds. Carboxylic acid derivatives, in general, have made substantial contributions to the discovery of new herbicidal compounds over the past several decades. nih.gov These molecules can be designed to target a wide array of biosynthetic pathways and enzymes within the target weeds or pests. nih.gov While specific, publicly available synthetic pathways for commercial pesticides and herbicides directly from this compound are not extensively detailed in readily accessible scientific literature, its classification as a key intermediate underscores its importance in the synthetic strategies employed in the agrochemical industry. nih.gov The thiazole ring itself is a component of some commercialized agrochemicals, highlighting the utility of this structural motif in achieving desired biological activity. nih.gov

Fungicidal Properties of this compound Derivatives

Derivatives of this compound have been a focus of research in the development of new fungicidal agents. The thiazole moiety is a well-established pharmacophore in antifungal drug discovery. nih.gov By modifying the core structure of this compound, researchers can synthesize novel compounds with potent activity against a range of plant pathogenic fungi.

A notable area of research involves the synthesis of isothiazole-thiazole derivatives. In one study, a series of novel isothiazole-thiazole compounds were designed and synthesized, with some exhibiting significant fungicidal activity. nih.govrsc.org These compounds were created by combining the structural features of a plant resistance inducer, isotianil, and other fungicides. mdpi.com The resulting derivatives were tested against various oomycetes, which are destructive plant pathogens.

One particularly effective compound from this research, designated as 6u, demonstrated high in vivo fungicidal activity against Pseudoperonospora cubensis and Phytophthora infestans. nih.govrsc.org The EC50 values, which represent the concentration of a compound required to inhibit 50% of the fungal growth, were determined for the most active compounds.

Fungicidal Activity of Isothiazole-Thiazole Derivatives

| Compound | Target Fungus | EC50 (mg L-1) |

|---|---|---|

| 6u | Pseudoperonospora cubensis | 0.046 |

| 6u | Phytophthora infestans | 0.20 |

| 6s | Pseudoperonospora cubensis | 7.84 |

| 6f | Pseudoperonospora cubensis | 7.67 |

Data sourced from a study on the design and synthesis of novel isothiazole–thiazole derivatives. nih.govrsc.org

The mechanism of action for some of these derivatives is believed to be the targeting of the oxysterol-binding protein in the fungi. nih.govrsc.org Furthermore, some of these compounds were found to induce systemic acquired resistance (SAR) in plants, enhancing their natural defense mechanisms against subsequent pathogen attacks. nih.govrsc.org This dual-action approach of direct fungicidal activity and stimulation of the plant's immune system makes these derivatives promising candidates for the development of new crop protection agents.

Metabolic Fate and Environmental Degradation of this compound in Agrochemical Contexts

The thiazole ring is known for its relative stability. nih.gov Environmental fate studies of the thiazole-containing fungicide Thiabendazole show that it is persistent in soil under both aerobic and anaerobic conditions, with a long half-life. epa.gov The primary degradation pathway for Thiabendazole in the environment is aquatic photolysis, where sunlight breaks down the molecule. epa.gov This suggests that photolysis could also be a potential degradation route for this compound and its derivatives when exposed to sunlight in aquatic environments.

The metabolism of thiazole-containing compounds in biological systems can involve the opening of the thiazole ring. For instance, in vitro studies on the metabolism of MTEP, a compound containing a thiazole ring, revealed a novel metabolic pathway involving the oxidation of the sulfur atom, followed by epoxidation and subsequent ring opening to form an aldehyde metabolite. nih.gov This indicates that microbial or plant metabolism of this compound-based agrochemicals could potentially involve the cleavage of the thiazole ring, leading to the formation of more readily degradable intermediates.

Furthermore, the degradation of a model thiazole pollutant, Thioflavin T, has been studied using advanced oxidation processes and enzymatic approaches. nih.gov These studies demonstrate that the thiazole ring can be broken down, though the specific products formed depend on the degradation method. nih.gov The presence of functional groups on the thiazole ring, such as the chlorine atom and carboxylic acid group in this compound, will influence the specific degradation pathways and the resulting metabolites. The application of thiazole pesticides can also have off-target effects on soil microbial communities, potentially disrupting the ecological balance. nih.gov

Advanced Analytical and Spectroscopic Characterization of 2 Chlorothiazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-Chlorothiazole-4-carboxylic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the molecule is expected to exhibit two distinct signals. The acidic proton of the carboxylic acid group (-COOH) typically appears as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. This chemical shift can be influenced by solvent, concentration, and temperature due to changes in hydrogen bonding. The second signal corresponds to the lone proton on the thiazole (B1198619) ring at position 5 (H-5). This proton is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift would be located in the aromatic region, influenced by the electron-withdrawing effects of the adjacent chlorine atom, nitrogen atom, and carboxylic acid group. An analogous compound, 5-chloro-thiazole-2-carboxylic acid, shows a proton signal at approximately 8.3 ppm, suggesting a similar region for the H-5 proton of the title compound. chemicalbook.com

¹³C NMR spectroscopy provides further structural confirmation by detecting the four unique carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) is typically observed in the range of 160-175 ppm. mdpi.com The carbon atom bonded to the chlorine atom (C-2) would be significantly deshielded, appearing at a high chemical shift. The other two carbons of the thiazole ring (C-4 and C-5) would have distinct chemical shifts based on their electronic environment within the heterocyclic ring.

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -COOH | 10.0 - 13.0 | Broad Singlet |

| ¹H | Thiazole CH (H-5) | ~8.3 | Singlet |

| ¹³C | C =O | 160 - 175 | - |

| ¹³C | C -Cl (C-2) | 145 - 155 | - |

| ¹³C | C -COOH (C-4) | 140 - 150 | - |

| ¹³C | C -H (C-5) | 120 - 130 | - |

| Note: These are estimated values based on general chemical shift ranges and data from similar compounds. Actual experimental values may vary. |

Mass Spectrometry (MS) Techniques in the Analysis of this compound and its Metabolites

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for identifying its metabolites. The molecular weight of this compound is 163.58 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163. Due to the presence of a chlorine atom, a characteristic M+2 peak at m/z 165 with an intensity of approximately one-third of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (•COOH), leading to a prominent [M-45]⁺ peak. libretexts.org The latter would correspond to the 2-chloro-5-thiazolyl cation.

For the analysis of metabolites, which are often present in complex biological matrices like urine or plasma, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. nih.govnih.gov Given the polarity and low volatility of the acid, GC-MS analysis would likely require a derivatization step to convert the carboxylic acid into a more volatile ester or silyl (B83357) derivative. nih.gov LC-MS, particularly with electrospray ionization (ESI), is well-suited for analyzing the compound directly in its ionic form. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 164 would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 162 would be observed. Tandem mass spectrometry (MS/MS) of these precursor ions would provide structural information for unequivocal identification of the parent compound and its metabolites in complex samples.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification. Purity assessment by suppliers often quotes values of ≥96.0% by High-Performance Liquid Chromatography (HPLC). thermofisher.com

HPLC is the most common method for the analysis of non-volatile compounds like this compound. Due to its polar nature, several HPLC modes can be considered. Reversed-phase (RP) HPLC using a C18 column is a standard approach, where a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The retention would be controlled by adjusting the pH of the aqueous phase to suppress the ionization of the carboxylic acid, thereby increasing its retention. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for highly polar compounds and could provide good retention and separation. researchgate.net For sensitive detection, derivatization with a fluorescent tag can be employed. researchgate.net

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its polarity and high melting point. Therefore, derivatization is necessary to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl ester, prior to injection. nih.gov

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detection | Notes |

| HPLC (Reversed-Phase) | C18, C8 | Acetonitrile/Methanol and acidified water | UV (e.g., 230-280 nm), DAD, MS | pH control of mobile phase is crucial for retention. |

| HPLC (HILIC) | Amide, Silica | High organic content (e.g., >80% Acetonitrile) with aqueous buffer | UV, DAD, MS | Suitable for highly polar analytes. |

| GC | DB-5, HP-1 (non-polar) | Helium, Hydrogen | Flame Ionization (FID), MS | Requires prior derivatization (e.g., silylation, esterification). |

| DAD: Diode-Array Detector; MS: Mass Spectrometry |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to study its electronic transitions.

The IR spectrum provides a molecular fingerprint and confirms the presence of key functional groups. The most characteristic absorption for the carboxylic acid is a very broad O-H stretching band, typically found in the region of 2500-3300 cm⁻¹. orgchemboulder.com This broadness is a result of extensive hydrogen bonding between molecules in the solid state. Superimposed on this broad band may be sharper C-H stretching peaks. The carbonyl (C=O) group of the carboxylic acid gives rise to a strong, sharp absorption band between 1690 and 1760 cm⁻¹. orgchemboulder.comspectroscopyonline.com The exact position depends on dimerization and conjugation. Other significant peaks include the C-O stretch (around 1210-1320 cm⁻¹) and the O-H bend (around 1395-1440 cm⁻¹ and 910-950 cm⁻¹). orgchemboulder.com The thiazole ring itself will contribute to the fingerprint region with characteristic C=N and C-S stretching vibrations.

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Unconjugated carboxylic acids typically have a weak n→π* transition that absorbs around 210 nm, which is often of limited use. researchgate.net However, the thiazole ring is an aromatic heterocycle and acts as a chromophore, exhibiting π→π* transitions at higher wavelengths. The presence of the chlorine atom and the carboxylic acid group as substituents on the ring will influence the position and intensity of the absorption maximum (λ_max). For example, benzoic acid absorbs at 230 nm, and further conjugation shifts this to a longer wavelength. libretexts.org The UV spectrum of this compound is therefore expected to show absorption maxima related to the electronic system of the substituted thiazole ring.

| Spectroscopy | Functional Group / Transition | Expected Absorption Region | Intensity |

| IR | O-H stretch (Carboxylic acid) | 2500 - 3300 cm⁻¹ | Strong, Very Broad |

| IR | C=O stretch (Carboxylic acid) | 1690 - 1760 cm⁻¹ | Strong, Sharp |

| IR | C-O stretch | 1210 - 1320 cm⁻¹ | Medium |

| IR | Thiazole ring vibrations (C=N, C-S) | Fingerprint Region (< 1500 cm⁻¹) | Medium to Weak |

| UV-Vis | π → π* (Thiazole ring) | ~230 - 280 nm | Strong |

| Note: These are expected ranges and can be influenced by the sample's physical state and solvent. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and intermolecular interactions. wikipedia.org To perform this analysis, a single, high-quality crystal of this compound is required.

As of the latest searches, a specific crystal structure for this compound (CAS 5198-87-8) does not appear to be publicly available in major crystallographic databases such as the Cambridge Structural Database (CSD).

If a structure were determined, it would reveal key details about the molecular geometry, such as the planarity of the thiazole ring and the conformation of the carboxylic acid group relative to the ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the molecules would form hydrogen-bonded dimers via their carboxylic acid groups, a common structural motif for carboxylic acids. spectroscopyonline.com These dimers could then be further organized in the crystal lattice through other interactions, potentially involving the chlorine atom or the nitrogen and sulfur atoms of the thiazole ring. The analysis of a related compound, L-2-oxothiazolidine-4-carboxylic acid, showed a "twist" conformation for the ring and a short intermolecular hydrogen bond between the carboxyl OH and an oxo group. sigmaaldrich.com Such detailed structural information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Computational and Theoretical Studies on 2 Chlorothiazole 4 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While specific, comprehensive studies on 2-chlorothiazole-4-carboxylic acid are not extensively available in public literature, the methodologies are well-established and have been applied to structurally similar compounds like other thiazole (B1198619), thiophene, and triazole carboxylic acids. nih.govorientjchem.orgmdpi.com These studies provide a framework for how the electronic nature of this compound can be elucidated.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. mdpi.com For a molecule like this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. orientjchem.orgnih.gov

Studies on related heterocyclic carboxylic acids demonstrate that DFT is used to calculate key parameters such as bond lengths, bond angles, and dihedral angles. orientjchem.org Furthermore, DFT can be used to analyze intermolecular interactions, such as the hydrogen bonding patterns that this compound might form, which are crucial for its behavior in biological systems. orientjchem.org The calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the structural integrity of the synthesized compound. nih.gov

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (Egap) is a critical parameter derived from these calculations, serving as an indicator of molecular stability and reactivity. mdpi.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For this compound, the HOMO is expected to be distributed over the thiazole ring and the sulfur atom, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group and the electronegative chlorine atom. The precise energies and distribution would be determined by DFT calculations. mdpi.comnih.gov

Table 1: Illustrative Frontier Orbital Data for a Heterocyclic Carboxylic Acid This table provides an example of the kind of data generated from DFT calculations for related molecules, which would be analogous for this compound.

| Parameter | Value (eV) | Significance |

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -2.0 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.5 | Chemical reactivity and stability |

Note: These are representative values based on studies of similar compounds and are for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the exploration of the conformational landscape of a molecule, revealing its flexibility and preferred shapes in different environments (e.g., in a solvent or interacting with a biological target). mdpi.com

For this compound, MD simulations could be used to study the rotation around the single bond connecting the carboxylic acid group to the thiazole ring. This would help identify the most stable conformations and the energy barriers between them. While specific MD studies on this compound are not readily found, research on other complex heterocyclic molecules uses MD to understand how the molecule behaves in solution and how it might adapt its shape to fit into the binding pocket of an enzyme or receptor. nih.govrsc.org The Automated Topology Builder (ATB) is a tool that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au

Prediction of Reactivity and Reaction Mechanisms

The reactivity of the 2-chlorothiazole (B1198822) scaffold is a subject of significant chemical interest. The chlorine atom at the 2-position makes this site susceptible to nucleophilic aromatic substitution. Kinetic studies on 4- and 5-substituted 2-chlorothiazoles reacting with nucleophiles like benzenethiolate (B8638828) have been performed. rsc.org These studies show that the thiazole system is highly sensitive to the electronic effects of substituents. rsc.org

The presence of the electron-withdrawing carboxylic acid group at the 4-position of this compound is expected to influence the reactivity of the C2 position. Based on Hammett relations described for this system, the -COOH group would activate the ring towards nucleophilic attack, making the chlorine easier to displace compared to an unsubstituted 2-chlorothiazole. rsc.org The reaction mechanism likely proceeds through a Meisenheimer-like intermediate, where the negative charge is delocalized onto the electron-withdrawing groups of the thiazole ring. rsc.org The small size of the five-membered ring, however, results in less effective charge delocalization compared to six-membered aromatic systems. rsc.org

In Silico Toxicology and ADMET Prediction for Derivatives

Before a compound can be considered for pharmaceutical development, its safety and pharmacokinetic profile must be assessed. In silico tools provide a rapid and cost-effective way to predict these properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely performed for novel chemical series. nih.govtandfonline.com

For derivatives of this compound, various computational models can predict key drug-like properties. These predictions are based on the structure of the molecule and are compared against established rules like Lipinski's Rule of Five and Veber's rule to estimate oral bioavailability. nih.govnih.gov

Commonly predicted parameters for thiazole derivatives include:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential. nih.gov

Distribution: Plasma protein binding, blood-brain barrier (BBB) penetration. nih.gov

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which is crucial for predicting drug-drug interactions. tandfonline.com

Toxicity: Predictions of mutagenicity, carcinogenicity, hepatotoxicity, and cytotoxicity. nih.gov

Studies on various thiazole-containing compounds show they generally exhibit good ADMET profiles, though specific substitutions can lead to liabilities such as CYP enzyme inhibition or potential toxicity. nih.govtandfonline.com

Table 2: Representative In Silico ADMET Predictions for Thiazole Derivatives This table summarizes the types of ADMET predictions made for derivatives of thiazole-containing compounds.

| Property | Predicted Outcome | Implication |

| Lipinski's Rule | Generally compliant | Good potential for oral bioavailability |

| BBB Permeability | Low to Medium | Varies with substitution; may or may not cross into the brain |

| CYP2D6 Inhibition | Possible for some derivatives | Potential for drug-drug interactions |

| Mutagenicity | Generally predicted as non-mutagenic | Lower risk of causing genetic mutations |

| Hepatotoxicity | Often predicted as inactive | Lower risk of liver damage |

Note: These outcomes are generalized from studies on various thiazole derivatives and serve as an illustrative guide. nih.govnih.govtandfonline.com

Future Perspectives and Emerging Research Areas

Novel Synthetic Methodologies for Sustainable Production

The chemical industry's shift towards green chemistry has spurred the development of more sustainable and efficient methods for synthesizing thiazole (B1198619) derivatives, including 2-Chlorothiazole-4-carboxylic acid. These novel approaches aim to reduce reaction times, minimize waste, and utilize environmentally benign catalysts and solvents.

Microwave-Assisted Organic Synthesis (MAOS): Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For thiazole synthesis, MAOS significantly reduces reaction times from hours to mere minutes and often improves product yields compared to conventional heating methods. peeref.comresearchgate.net This technique can be performed under solvent-free conditions, further enhancing its environmental credentials. peeref.comchemimpex.com The Hantzsch thiazole synthesis, a classical method, has been successfully adapted to microwave conditions, yielding 2-aminothiazoles with greater efficiency. researchgate.net

Biocatalysis and Green Catalysts: The use of enzymes and eco-friendly catalysts represents another frontier in sustainable synthesis. Biocatalysts, such as enzymes like trypsin from porcine pancreas, have been shown to catalyze the one-pot, multicomponent synthesis of thiazole derivatives under mild conditions, offering high yields and a wide tolerance for different substrates. oup.com Chitosan-based hydrogels have also been developed as reusable, eco-friendly biocatalysts for synthesizing thiazoles, particularly when combined with ultrasonic irradiation. mdpi.com These biocatalytic methods avoid harsh reagents and complex purification steps, aligning with the principles of green chemistry. oup.commdpi.com

Flow Chemistry: Continuous flow chemistry offers a scalable and efficient alternative to traditional batch processing. While specific applications for this compound are still emerging, the synthesis of other heterocyclic compounds, such as oxazoles and triazoles, has been successfully demonstrated in multi-step flow systems. acs.org This methodology allows for the telescoping of reaction steps, in-line purification, and precise control over reaction parameters, leading to higher purity and reduced waste. acs.org

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Methodology | Key Advantages | Typical Reaction Time | Sustainability Aspect |

| Conventional Heating | Well-established procedures | Hours to days | High energy consumption, often requires toxic solvents |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields peeref.com | 5-15 minutes peeref.com | Reduced energy use, potential for solvent-free reactions peeref.comchemimpex.com |

| Biocatalysis | High selectivity, mild reaction conditions oup.com | Hours | Use of renewable catalysts, biodegradable oup.commdpi.com |

| Flow Chemistry | High scalability, improved safety, in-line purification acs.org | Continuous process | Reduced waste, efficient energy use acs.org |

Exploration of New Biological Targets and Therapeutic Applications

While thiazole derivatives are known intermediates for pharmaceuticals targeting bacterial and fungal infections, recent research has unveiled a broader spectrum of biological activities and novel molecular targets. nih.govresearchgate.net Derivatives of the core this compound structure are being investigated for their potential in oncology, anti-inflammatory applications, and combating antimicrobial resistance. researchgate.netgoogle.com

Anticancer Agents: The thiazole scaffold is a key component in a new generation of targeted anticancer therapies. Researchers are designing derivatives that act as potent inhibitors of critical signaling pathways involved in tumor growth and proliferation.

PI3K/mTOR Dual Inhibitors: Novel thiazole compounds have been designed and synthesized to target both the PI3K and mTOR pathways, which are often dysregulated in cancer. mdpi.com Certain derivatives have shown significant growth-inhibiting activity across a panel of 60 different cancer cell lines. mdpi.com

Inhibitors of Metastasis: Research has identified thiazole derivatives that can inhibit cancer cell migration and invasion by targeting proteins like fascin, which is involved in forming cellular protrusions necessary for cell movement. rsc.org

VEGFR-2 Inhibition: Some synthesized hydrazinyl-thiazole derivatives have demonstrated the ability to block vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov One such compound showed inhibitory concentrations in the micromolar range against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov

Antibacterial and Antifungal Applications: With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Thiazole derivatives are being explored as inhibitors of novel bacterial targets.

Metallo-β-lactamase (MBL) Inhibitors: 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as a new class of inhibitors for metallo-β-lactamases, such as IMP-1. researchgate.net These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. researchgate.net

DNA Gyrase Inhibitors: Thiazole-based compounds have been evaluated as inhibitors of DNA gyrase, an essential bacterial enzyme, demonstrating potential antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Other Therapeutic Areas: The versatility of the thiazole ring has led to its investigation in a wide range of other diseases. researchgate.net

Anti-inflammatory and Analgesic: Thiazole derivatives have shown potential as anti-inflammatory and analgesic agents. researchgate.net

Antiviral and Antiparasitic: The scaffold is present in compounds with demonstrated antiviral and antiparasitic activities. researchgate.netscientificarchives.com

Table 2: Emerging Biological Targets for Thiazole Derivatives

| Therapeutic Area | Biological Target | Potential Indication | Reference |

| Oncology | PI3K/mTOR | Various Cancers | mdpi.com |

| Fascin | Metastatic Cancer | rsc.org | |

| VEGFR-2 | Various Cancers | nih.gov | |

| Infectious Disease | Metallo-β-lactamases (MBLs) | Bacterial Infections | researchgate.net |

| DNA Gyrase | Bacterial Infections | nih.gov | |

| Other | Urease | H. pylori infection, etc. |

Advanced Materials Science Applications beyond Polymers and Coatings

While this compound is used in specialty polymers, future research is aimed at leveraging its unique electronic and coordination properties for more advanced materials science applications. nih.gov The heterocyclic nature of the thiazole ring makes it a promising candidate for use in sensors, catalysis, and nonlinear optical materials.

Metal-Organic Frameworks (MOFs): N-heterocyclic carboxylic ligands, such as thiazole carboxylic acids, are valuable building blocks for constructing Metal-Organic Frameworks (MOFs). These crystalline, porous materials have exceptionally high surface areas and tunable structures, making them ideal for:

Gas Storage and Separation: The specific pore chemistry and size within MOFs can be tailored to selectively adsorb and separate industrial gases.

Heterogeneous Catalysis: MOFs can serve as scaffolds to immobilize active catalytic sites, such as N-heterocyclic carbenes (NHCs), for promoting chemical reactions like the aerobic oxidation of aldehydes to carboxylic acids. mdpi.com

Chemosensors: Thiazole derivatives are being integrated into advanced sensor technologies due to their ability to interact with specific analytes, often resulting in a detectable optical or electrochemical signal.

Electrochemical Sensors: Nanocomposites made from thiazole-functionalized graphene decorated with nanoparticles have been developed for the highly sensitive and selective detection of heavy metal ions like Cu²⁺, Cd²⁺, and Hg²⁺ in environmental samples.

Fluorometric Sensors: Thiazole bis-imines have been synthesized via green chemistry methods to act as fluorometric sensors for the selective determination of Pb²⁺ in environmental and biological samples, with detection limits in the sub-microgram per liter range. Luminescent MOFs incorporating thiazole units are also being explored for detecting environmental contaminants.

Nonlinear Optical (NLO) Materials: The thiazole ring can be incorporated into chromophores to enhance second-order nonlinear optical (NLO) properties. rsc.org Materials with strong NLO responses are crucial for applications in optoelectronics and laser technology, including frequency conversion and signal processing. peeref.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, and these technologies are being actively applied to the design and optimization of thiazole-based therapeutic agents. By analyzing vast datasets, AI can predict the biological activity of novel compounds, accelerating the identification of promising drug candidates.

Predictive Modeling and Virtual Screening:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are used to build QSAR models that predict the biological activity of thiazole derivatives based on their chemical structure. These models can effectively forecast how specific chemical modifications will impact a compound's efficacy as an anticancer or antiurease agent, for example.

Computer-Aided Drug Design (CADD): CADD techniques, including molecular docking and virtual screening, are employed to identify potential thiazole-based inhibitors for specific biological targets. Computational methods have been used to screen large libraries of ligands to identify novel (4R)-thiazolidine carboxylic acid analogues as urease inhibitors.

Accelerating Discovery: Machine learning models can rapidly screen in-house or virtual libraries to identify new hits, which can then be synthesized and tested experimentally. This approach significantly reduces the time and cost associated with traditional high-throughput screening. For instance, ML models have been developed to predict urease inhibitors from large datasets, demonstrating good predictive performance against test sets and leading to the identification of new active compounds. The use of deep learning and convolutional neural networks further enhances the ability to predict the bioactivity of chemical compounds from their structural representations. scientificarchives.com

Table 3: AI/ML Applications in Thiazole Drug Discovery

| AI/ML Technique | Application | Purpose | Reference |

| Machine Learning (ML) | QSAR Modeling | Predict anticancer activity of thiazole derivatives based on molecular descriptors. | |

| Computer-Aided Drug Design (CADD) | Molecular Docking & Virtual Screening | Identify potential urease inhibitors from large ligand databases. | |

| Deep Learning | Bioactivity Prediction | Forecast the therapeutic potential of novel compounds from structural data. | scientificarchives.com |

| K-Nearest Neighbors, XGBOOST | Classification/Regression Models | Predict antiurease activity and guide the design of new thiazole derivatives. |

Q & A

Q. Basic

- NMR Spectroscopy :

- H NMR: Aromatic protons appear as singlets (δ 8.2–8.5 ppm), while the carboxylic acid proton is observed at δ 12–13 ppm .

- C NMR: Carboxylic carbon at ~165 ppm, thiazole carbons at 150–160 ppm .

- Infrared (IR) Spectroscopy : Strong absorption bands at ~1700 cm (C=O stretch) and 600–800 cm (C-Cl stretch) .

What strategies are effective in resolving contradictory data on the stability of this compound under varying conditions?

Advanced

Contradictory stability data may stem from differences in storage conditions or analytical methods. Recommended approaches:

Controlled Stability Studies :

- Assess degradation in buffers (pH 2–9) at 25°C and 40°C.

- Monitor via HPLC-UV every 24 hours for 7 days .

Degradation Product Identification : Use LC-HRMS to detect oxidation byproducts (e.g., sulfoxides) or hydrolysis products .

Cross-Validation : Compare results across multiple labs using standardized protocols (e.g., ICH Q1A guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.